2-Methyl-1-phenyl-7-(trifluoromethyl)-1H-indole-3-carbonitrile
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Overview
Description
2-Methyl-1-phenyl-7-(trifluoromethyl)-1H-indole-3-carbonitrile is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is notable for its trifluoromethyl group, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-phenyl-7-(trifluoromethyl)-1H-indole-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the trifluoromethyl group and the nitrile group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often emphasizes the use of green chemistry principles to minimize waste and reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-phenyl-7-(trifluoromethyl)-1H-indole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitrile groups to amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Methyl-1-phenyl-7-(trifluoromethyl)-1H-indole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Medicine: Research into its pharmacological effects may lead to the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Methyl-1-phenyl-7-(trifluoromethyl)-1H-indole-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes and bind to target proteins. This can lead to the modulation of biological pathways, such as enzyme inhibition or receptor activation, resulting in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-7-(trifluoromethyl)azepan-2-one: This compound shares the trifluoromethyl group and phenyl ring but differs in its core structure.
2-Methyl-1-phenylindole: Similar in structure but lacks the trifluoromethyl and nitrile groups.
7-(Trifluoromethyl)-1H-indole-3-carbonitrile: Similar but without the methyl and phenyl groups.
Uniqueness
2-Methyl-1-phenyl-7-(trifluoromethyl)-1H-indole-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
CAS No. |
922184-61-0 |
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Molecular Formula |
C17H11F3N2 |
Molecular Weight |
300.28 g/mol |
IUPAC Name |
2-methyl-1-phenyl-7-(trifluoromethyl)indole-3-carbonitrile |
InChI |
InChI=1S/C17H11F3N2/c1-11-14(10-21)13-8-5-9-15(17(18,19)20)16(13)22(11)12-6-3-2-4-7-12/h2-9H,1H3 |
InChI Key |
JWKUJYKDFQTQQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3)C(=CC=C2)C(F)(F)F)C#N |
Origin of Product |
United States |
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